molecular formula C17H20N4 B2398660 2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849916-39-8

2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2398660
CAS No.: 849916-39-8
M. Wt: 280.375
InChI Key: CQLRPTAZIINULV-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-phenyl-2,5-dimethylpyrazole with an isopropylamine derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. Its structural features allow for diverse chemical modifications, making it a versatile compound for drug discovery and development .

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-11(2)18-15-10-12(3)19-17-16(13(4)20-21(15)17)14-8-6-5-7-9-14/h5-11,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRPTAZIINULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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